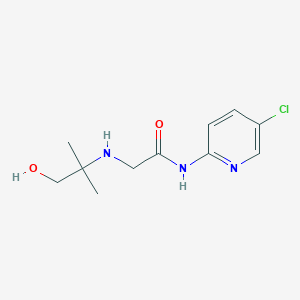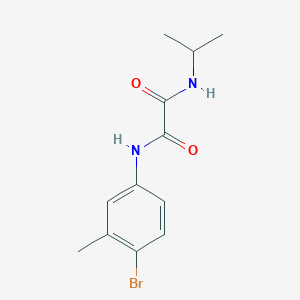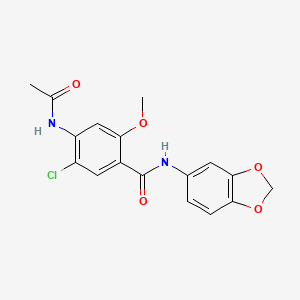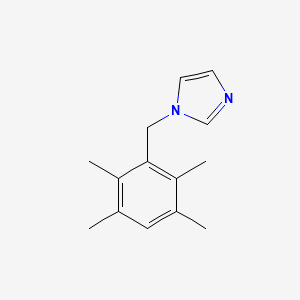
N~1~-(5-chloro-2-pyridinyl)-N~2~-(2-hydroxy-1,1-dimethylethyl)glycinamide
Descripción general
Descripción
N~1~-(5-chloro-2-pyridinyl)-N~2~-(2-hydroxy-1,1-dimethylethyl)glycinamide, also known as CGP-4832, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine site NMDA receptor antagonists and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
N~1~-(5-chloro-2-pyridinyl)-N~2~-(2-hydroxy-1,1-dimethylethyl)glycinamide acts as a glycine site NMDA receptor antagonist, which means it blocks the binding of glycine to the NMDA receptor and prevents the activation of the receptor. This results in a decrease in the influx of calcium ions into the cell, which can help to prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can improve cognitive function and memory in animal models of Alzheimer's disease and can reduce the severity of motor deficits in animal models of Parkinson's disease. Additionally, this compound has been shown to have analgesic effects and can reduce the severity of chronic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(5-chloro-2-pyridinyl)-N~2~-(2-hydroxy-1,1-dimethylethyl)glycinamide in lab experiments is that it is a highly specific NMDA receptor antagonist, which means it can be used to study the role of the NMDA receptor in various physiological and pathological processes. Additionally, this compound has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of using this compound in lab experiments is that it can have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N~1~-(5-chloro-2-pyridinyl)-N~2~-(2-hydroxy-1,1-dimethylethyl)glycinamide. One area of interest is the potential use of this compound in the treatment of depression. It has been shown to have antidepressant effects in animal models, and further research is needed to determine its efficacy in humans. Additionally, this compound has been shown to have neuroprotective effects, and further research is needed to determine its potential use in the treatment of traumatic brain injury and stroke. Finally, there is interest in developing more potent and selective NMDA receptor antagonists based on the structure of this compound.
Aplicaciones Científicas De Investigación
N~1~-(5-chloro-2-pyridinyl)-N~2~-(2-hydroxy-1,1-dimethylethyl)glycinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases. Additionally, this compound has been studied for its potential use in the treatment of chronic pain and depression.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-11(2,7-16)14-6-10(17)15-9-4-3-8(12)5-13-9/h3-5,14,16H,6-7H2,1-2H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDNACQYZZOELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(=O)NC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B4394657.png)



![ethyl 3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4394685.png)
![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine](/img/structure/B4394692.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4394695.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4394704.png)
![N-[3-(allyloxy)phenyl]-4-nitrobenzamide](/img/structure/B4394711.png)
![N-{2-[(3-methylbenzoyl)amino]ethyl}nicotinamide](/img/structure/B4394712.png)
![ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B4394726.png)
